OMDM-2 Metabolic Stability: Resistance to Enzymatic Hydrolysis Versus Class Compounds
OMDM-2 demonstrates resistance to enzymatic hydrolysis in rat brain homogenates, a property explicitly contrasted with 'other compounds of the same type' in the original characterization study [1]. This metabolic stability is attributed to the oleic acid–derived backbone, which renders OMDM-2 less susceptible to hydrolytic degradation compared to arachidonoyl-based analogs such as OMDM-3 (Ki = 17.7 μM for ACU) and OMDM-4 [1]. The enhanced stability contributes to the compound's utility in in vivo studies where sustained bioavailability of uptake inhibition is required [2].
| Evidence Dimension | Resistance to enzymatic hydrolysis |
|---|---|
| Target Compound Data | Very stable to enzymatic hydrolysis |
| Comparator Or Baseline | Other compounds of the same type (unspecified class; arachidonoyl analogs OMDM-3 and OMDM-4 as structural comparators) |
| Quantified Difference | Qualitative report of 'very stable' versus unspecified stability of other compounds; oleoyl analogs (OMDM-1, OMDM-2) 6- to 7-fold more potent ACU inhibitors than arachidonoyl analogs (OMDM-3, OMDM-4) (Ki 2.4 and 3.0 μM vs 17.7 μM) |
| Conditions | Incubation with rat brain homogenates; structural analysis comparing oleoyl versus arachidonoyl backbones |
Why This Matters
Metabolic stability enables extended duration of pharmacological action in vivo, reducing the need for repeated dosing and mitigating confounding effects from hydrolytic degradation products.
- [1] Ortar G, Ligresti A, De Petrocellis L, Morera E, Di Marzo V. Novel selective and metabolically stable inhibitors of anandamide cellular uptake. Biochem Pharmacol. 2003 May 1;65(9):1473-81. PMID: 12732359. View Source
- [2] de Lago E, Gustafsson SB, Fernandez-Ruiz J, Nilsson J, Jacobsson SO, Fowler CJ. In vivo pharmacological actions of two novel inhibitors of anandamide cellular uptake. Eur J Pharmacol. 2004 Jan 26;484(2-3):249-57. PMID: 14744610. View Source
